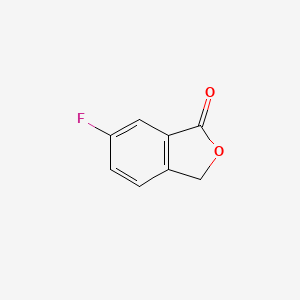

6-fluoro-3H-isobenzofuran-1-one

Overview

Description

6-fluoro-3H-isobenzofuran-1-one is a type of benzofuran derivative . As a kind of isobenzofuranone, it can be used to enhance aroma in perfumery . It also has certain pharmacological effects such as antioxidant activity and antiplatelet activity .

Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones, including this compound, can be achieved through a simple, economic, environmentally benign procedure . This involves the oxidation of indane derivatives to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1320 .Chemical Reactions Analysis

In the synthesis process, indane derivatives are oxidized without a catalyst in subcritical water under oxygen pressure . Oxygen probably attacks the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction .Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity of this compound can be found on various chemical databases .Scientific Research Applications

Synthesis and Characterization

6-fluoro-3H-isobenzofuran-1-one is a versatile compound used in the synthesis and characterization of various chemical entities. For instance, it plays a role in the preparation of fluorinated benzothiazoles, which have shown potent cytotoxic activity in vitro against specific human breast cell lines, highlighting its potential in antitumor research (Hutchinson et al., 2001). Additionally, this compound is instrumental in synthesizing novel fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity, further emphasizing its application in medicinal chemistry (Hammam et al., 2005).

Electrophilic Fluorocyclization

The compound is also used in electrophilic fluorocyclization to synthesize fluorinated heterocycles, demonstrating wide substrate scope and good functional group tolerance (Zhao et al., 2015). This process is crucial for developing pharmacologically active molecules, showcasing the compound's significance in organic synthesis and drug discovery.

Radiopharmaceutical Applications

Furthermore, this compound is involved in the novel synthesis methods for radiopharmaceuticals, such as the "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-l-phenylalanine, used in neurologic and oncologic PET imaging (Wagner et al., 2009). This highlights its application in the development of diagnostic tools in medicine.

Fluorescent Probing and Sensor Development

Additionally, this compound's derivatives have been used to design fluorescent probes for detecting biomolecules, such as cysteine in various samples, indicating its utility in bioanalytical chemistry (Wang et al., 2018).

Environmental and Material Science

In environmental and material science, modified activated carbon prepared from Pomegranate wood using derivatives of this compound has shown efficacy in removing toxic metal ion impurities, demonstrating its role in pollution control and sustainable technologies (Ghaedi et al., 2015).

Mechanism of Action

Target of Action

It is known that benzofuran compounds, to which this compound belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Based on the known activities of benzofuran compounds, it can be inferred that the compound may interact with its targets to induce changes that lead to its biological activities .

Safety and Hazards

Future Directions

Benzofuran compounds, including 6-fluoro-3H-isobenzofuran-1-one, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these properties further and developing new semisynthetic radical scavengers of senolytic properties .

properties

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVIFOWOOZXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457515 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23932-84-5 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.